molecular formula C12H20N2O2 B2783112 Tert-butyl 2-cyanoazepane-1-carboxylate CAS No. 153749-93-0

Tert-butyl 2-cyanoazepane-1-carboxylate

Cat. No.: B2783112
CAS No.: 153749-93-0
M. Wt: 224.304
InChI Key: GYWDFCQVQPLIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-cyanoazepane-1-carboxylate is a chemical compound with the CAS Number: 153749-93-0 . It has a molecular weight of 224.3 and is typically stored at a temperature of 4°C . The compound is in liquid form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-6-4-5-7-10(14)9-13/h10H,4-8H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a liquid with a molecular weight of 224.3 . It is stored at a temperature of 4°C .

Scientific Research Applications

Chromatographic Separation and Stereochemistry

Tert-butyl 2-cyanoazepane-1-carboxylate has been explored in the context of chiral separation. One study demonstrated the isolation and characterization of its enantiomer, (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, using chiral supercritical fluid chromatography (Carry et al., 2013).

Tert-Butylating Reagents

The development of tert-butylating reagents is another application. For instance, the creation of 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) demonstrates a method for tert-butylation of alcohols and carboxylic acids, which is relevant to the modification and synthesis of compounds including this compound (Yamada et al., 2016).

Synthesis of Key Intermediates

In pharmaceutical research, compounds like this compound often serve as key intermediates. A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a structural relative, was developed for producing a Rho–kinase inhibitor (Gomi et al., 2012).

Alkylation Reactions

This compound's derivatives have been used in alkylation reactions. For example, the use of tert-butyl acetate in the alkylation of acetates with alcohols and diols, catalyzed by iridium, showcases a method to create carboxylates (Iuchi et al., 2010).

Lithiation and Substitution Reactions

Lithiated derivatives of tert-butyl cyclopropanecarboxylates, including those related to this compound, have been studied for their reactions with various electrophiles. This research aids in understanding the behavior of these compounds in synthetic chemistry (Häner et al., 1986).

Bicyclic Amino Acid Esters Synthesis

The synthesis of cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, from this compound derivatives demonstrates its utility in creating complex organic structures (Moriguchi et al., 2014).

Safety and Hazards

The safety information for Tert-butyl 2-cyanoazepane-1-carboxylate includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Properties

IUPAC Name

tert-butyl 2-cyanoazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-6-4-5-7-10(14)9-13/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWDFCQVQPLIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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